N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester
Description
Chemical Identity: N-[[1-(4-Fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester (common abbreviation: 4F-MDMB-BUTINACA or 4F-MDMB-BINACA) is a synthetic cannabinoid (SC) belonging to the indazole-3-carboxamide class. It features a 4-fluorobutyl chain attached to the indazole core, a 3-methyl-L-valine methyl ester moiety, and a carboxamide linker . This structural configuration enhances its affinity for cannabinoid receptors (CB1/CB2), contributing to potent psychoactive effects.
Pharmacological Profile:
4F-MDMB-BUTINACA acts as a full agonist at CB1 receptors, mimicking Δ9-THC but with significantly higher potency. Its fluorinated alkyl chain improves lipid solubility and metabolic stability, prolonging its effects and complicating detection in toxicological screenings .
Forensic Relevance:
Identified in seized materials and linked to severe intoxications, 4F-MDMB-BUTINACA is classified as a Schedule I controlled substance in multiple jurisdictions due to its public health risks .
Properties
IUPAC Name |
methyl (2S)-2-[[1-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O3/c1-19(2,3)16(18(25)26-4)21-17(24)15-13-9-5-6-10-14(13)23(22-15)12-8-7-11-20/h5-6,9-10,16H,7-8,11-12H2,1-4H3,(H,21,24)/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGKSDAMWRWYOZ-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017266 | |
| Record name | Methyl (2S)-2-({[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl}amino)-3,3-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2390036-46-9 | |
| Record name | 4F-Mdmb-binaca | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2390036469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (2S)-2-({[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl}amino)-3,3-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (S)-2-(1-(4-fluorobutyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4F-MDMB-BINACA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH38UTM145 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester typically involves multiple steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Fluorobutyl Chain: The fluorobutyl chain is introduced via nucleophilic substitution reactions, often using fluorobutyl halides.
Coupling with Valine Derivative: The final step involves coupling the indazole derivative with a valine derivative, typically using peptide coupling reagents such as carbodiimides.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, controlled reaction environments, and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Alcohol derivatives of the original compound.
Substituted Derivatives: Compounds with modified fluorobutyl chains.
Scientific Research Applications
N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester involves its interaction with specific molecular targets. The indazole ring structure allows it to bind to certain enzymes or receptors, modulating their activity. The fluorobutyl chain and valine derivative contribute to its overall binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
The table below contrasts 4F-MDMB-BUTINACA with structurally related SCs, emphasizing substituent variations and their pharmacological implications:
*Molecular weights estimated based on structural analogs where explicit data were unavailable.
Key Structural Differences and Impacts :
Fluorinated Alkyl Chain Length :
- 4F-MDMB-BUTINACA (4-fluorobutyl) vs. 5F-ADB (5-fluoropentyl):
Shorter fluorinated chains (e.g., 4F) reduce metabolic oxidation rates compared to longer chains (5F), altering detection windows and toxicity profiles . - FUB-AMB (4-fluorobenzyl):
Aromatic fluorination reduces lipophilicity, diminishing receptor binding affinity relative to aliphatic fluorinated analogs .
Amino Acid Moieties: 4F-MDMB-BUTINACA (3-methyl-L-valine) vs. MDMB-CHMINACA (tert-leucinamide): Bulkier amino acid residues (e.g., tert-leucinamide) enhance CB1 selectivity but may reduce metabolic stability .
Potency and Toxicity :
- 5F-ADB is the most potent in this group, with lethal doses reported at <1 mg due to its strong CB1 activation .
- 4F-MDMB-BUTINACA exhibits intermediate potency but prolonged effects, increasing overdose risks .
Metabolic and Analytical Comparisons
- Enzymatic Defluorination: 4F-MDMB-BUTINACA undergoes oxidative defluorination via cytochrome P450 enzymes, producing hydroxylated metabolites detectable via LC-MS/MS. In contrast, 5F-ADB generates terminal carboxylic acids, complicating differentiation from endogenous compounds .
- Detection Challenges: Fluorinated SCs often evade immunoassay screens, necessitating advanced techniques like 19F-NMR or high-resolution mass spectrometry for identification .
Legal and Forensic Status
Biological Activity
N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester (CAS No. 2390036-46-9) is a synthetic organic compound that has attracted attention in various scientific fields due to its unique chemical structure and potential biological activities. This compound features an indazole ring, a fluorobutyl chain, and a valine derivative, making it a candidate for research in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C19H26FN3O3 |
| Molecular Weight | 363.43 g/mol |
| IUPAC Name | methyl (2S)-2-[[1-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate |
| InChI | InChI=1S/C19H26FN3O3/c1-19(2,3)16(18(25)26-4)21-17(24)15-13-9-5-6-10-14(13)23(22-15)12-8-7-11-20/h5-6,9-10,16H,7-8,11-12H2,1-4H3,(H,21,24)/t16-/m1/s1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indazole structure allows for binding to various enzymes or receptors, which can modulate their activity. The fluorobutyl chain enhances the compound's metabolic stability and binding affinity.
Pharmacological Studies
Research indicates that this compound may exhibit properties similar to synthetic cannabinoids. For instance, studies on related compounds like 4F-MDMB-BUTINACA have shown significant effects on cannabinoid receptors, leading to psychoactive effects and potential therapeutic applications in pain management and neuroprotection.
Case Study: Toxicity and Pharmacokinetics
A study evaluating the subacute toxicity of 4F-MDMB-BUTINACA in rats revealed important pharmacokinetic parameters relevant to this compound:
| Parameter | Value |
|---|---|
| Dose Range | 1 mg/kg to 15 mg/kg |
| Half-Life | 2.371 hours |
| Volume of Distribution (Vd) | 2272.85 L |
| Clearance Rate | 664.241 L/h |
The findings indicated rapid absorption and moderate elimination rates, suggesting potential for both therapeutic use and risk of toxicity at higher doses .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| N-[[1-(4-chlorobutyl)-1H-indazol-3-yl]carbonyl]-L-valine | Potentially similar receptor interactions |
| N-[[(4-fluorophenyl)methyl]-1H-indazol-3-yl]carbonyl | Active as a synthetic cannabinoid |
The presence of the fluorine atom in N-[[(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-L-valine is believed to enhance its binding affinity compared to other derivatives .
Chemical Reactions Analysis
Synthetic Reactions
The synthesis of 4F-MDMB-BINACA involves two primary steps: N-alkylation of the indazole core and amide coupling with a valine derivative.
Key Synthetic Steps
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| N-Alkylation | 1-Bromo-4-fluorobutane, NaH, DMF (0°C to RT) | 1-(4-Fluorobutyl)-1H-indazole-3-carboxylic acid | 73% |
| Amide Coupling | L-Valine methyl ester, EDC·HCl, HOBt, DIPEA, DMSO | 4F-MDMB-BINACA | 68–75% |
-
N-Alkylation : The indazole ring undergoes alkylation at the nitrogen atom using 1-bromo-4-fluorobutane under basic conditions (NaH/DMF). This step introduces the fluorobutyl side chain .
-
Amide Coupling : The carboxylic acid intermediate is coupled with L-valine methyl ester using carbodiimide-based reagents (EDC·HCl and HOBt), forming the final amide bond .
Hydrolysis Reactions
The methyl ester group in 4F-MDMB-BINACA undergoes hydrolysis under basic conditions:
Ester Hydrolysis
| Reagents | Conditions | Product |
|---|---|---|
| NaOH (3M) | Methanol, reflux | (S)-2-(1-(4-Fluorobutyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid |
Metabolic Reactions
In vitro and in vivo studies reveal extensive phase I metabolism:
Primary Metabolic Pathways
| Pathway | Enzymes | Metabolites |
|---|---|---|
| Ester hydrolysis | Esterases | Carboxylic acid derivative |
| Hydroxylation | CYP450 | 4-Hydroxybutyl, indazole ring hydroxylated derivatives |
| Dehydrogenation | CYP450 | Dehydrogenated fluorobutyl chain |
| Defluorination | Hydrolytic enzymes | Non-fluorinated butyl chain derivatives |
-
Major Metabolites :
Oxidation
-
Indazole Ring Oxidation : CYP450-mediated hydroxylation generates hydroxylated indazole derivatives (e.g., 5- and 7-hydroxy metabolites) .
-
Fluorobutyl Chain Oxidation : Forms 4-hydroxybutyl intermediates, further oxidized to carboxylic acids .
Reduction
-
Limited data exists, but reducing agents like LiAlH4 may reduce the amide bond in laboratory settings (not observed in vivo) .
Photodegradation
| Condition | Degradation Products |
|---|---|
| UV light (254 nm) | Indazole ring-opened species, defluorinated derivatives |
Thermal Degradation
| Temperature | Products |
|---|---|
| >200°C | Indazole fragmentation, CO<sub>2</sub> release |
Pharmacokinetic Data
| Parameter | Value |
|---|---|
| Plasma Half-Life (rats) | 2.371 h |
| Volume of Distribution (Vd) | 2272.85 L |
| Clearance Rate | 664.241 L/h |
Comparative Reactivity
| Compound | Key Reactivity Differences |
|---|---|
| 4F-MDMB-BICA | Reduced fluorobutyl chain stability |
| 5F-MDMB-PINACA | Enhanced CYP450-mediated oxidation |
-
The fluorine atom in 4F-MDMB-BINACA increases metabolic stability compared to non-fluorinated analogs .
Analytical Detection
| Method | Target Analytes |
|---|---|
| GC-MS/MS | Parent compound, ester hydrolysis metabolite |
| LC-HRMS | Hydroxylated metabolites, defluorinated species |
Q & A
Basic Research Questions
Synthesis Optimization and Purification Strategies What methodologies are recommended for optimizing the synthesis yield and purity of this compound? Methodological Answer :
- Employ controlled copolymerization techniques, as used for structurally similar indazole derivatives. Optimize reaction temperature (60–80°C for indazole ring formation) and stoichiometric ratios of fluorobutyl precursors .
- Use catalysts like DMDAAC for coupling reactions to enhance efficiency .
- Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >98% purity (HPLC) .
Core Analytical Techniques for Structural Characterization Which analytical methods are critical for confirming the compound’s structural integrity and enantiomeric purity? Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify the fluorobutyl chain position and indazole ring substitution patterns .
- LC-HRMS : Confirm molecular weight (e.g., [M+H] at m/z 406.212) and detect impurities (<2%) .
- Chiral HPLC : Validate enantiomeric purity using a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to resolve L-valine stereoisomers .
Safety and Handling Protocols What safety measures are essential for handling this compound in laboratory settings? Methodological Answer :
- Follow OSHA HCS guidelines: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact with skin .
- Store at –20°C under inert gas (argon) to prevent ester hydrolysis .
- Dispose of waste via incineration (certified hazardous waste facilities) .
Advanced Research Questions
Metabolic Profiling and Stability Challenges How can researchers address discrepancies in metabolic stability data across different in vitro models? Methodological Answer :
- Parallel Assays : Compare human liver microsomes (HLM) with recombinant CYP isoforms (3A4, 2D6) to identify interspecies variability .
- LC-HRMS Metabolite Identification : Monitor hydroxylation at the fluorobutyl chain or ester hydrolysis products .
- Plasma Stability : Assess plasma half-life () at 37°C with EDTA to inhibit esterases .
Pharmacological Data Contradictions How should conflicting reports on cannabinoid receptor (CB1/CB2) binding affinity be resolved? Methodological Answer :
- Standardized Binding Assays : Use -GTPγS binding assays with HEK-293 cells expressing human CB1/CB2 receptors. Normalize data to reference agonists (e.g., CP55,940) .
- Control for Impurities : Validate compound purity (>98%) via LC-MS to exclude confounding effects from synthetic byproducts .
- Dose-Response Curves : Perform 12-point concentration ranges (1 nM–10 µM) to calculate EC values with 95% confidence intervals .
Enantiomer-Specific Pharmacokinetics What strategies ensure accurate assessment of enantiomer-specific bioavailability and toxicity? Methodological Answer :
- Chiral Resolution : Separate enantiomers via preparative HPLC (Pirkle-type columns) before in vivo studies .
- Pharmacokinetic Modeling : Administer individual enantiomers (IV/oral) to rodents and measure plasma concentrations using LC-MS/MS. Calculate AUC, , and .
- Toxicity Screening : Compare hepatic enzyme (ALT/AST) levels and histopathology between enantiomers in 28-day rodent studies .
Forensic Identification Challenges How can trace degradation products interfere with forensic identification in biological samples? Methodological Answer :
- Degradation Simulation : Incubate the compound in human serum (pH 7.4, 37°C) for 48 hours. Monitor hydrolysis products via LC-QTOF .
- MS/MS Libraries : Build a custom spectral library for major metabolites (e.g., free valine derivatives) to distinguish them from synthetic impurities .
- Cross-Validation : Confirm findings with orthogonal methods (GC-MS for volatile metabolites) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
